molecular formula C17H22N2O3S B6971367 N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B6971367
M. Wt: 334.4 g/mol
InChI Key: UMGPOCDAWVHUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyanocyclobutyl group, a cyclopropyl group, and a methoxy-dimethylbenzenesulfonamide moiety

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-10-16(13(2)9-15(12)22-3)23(20,21)19(14-5-6-14)17(11-18)7-4-8-17/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPOCDAWVHUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C2CC2)C3(CCC3)C#N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyanocyclobutyl group and the subsequent attachment of the cyclopropyl and methoxy-dimethylbenzenesulfonamide groups. Common reagents used in these reactions include various chlorides, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(1-cyanocyclobutyl)benzamide and N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide. These compounds share structural similarities with N-(1-cyanocyclobutyl)-N-cyclopropyl-4-methoxy-2,5-dimethylbenzenesulfonamide but differ in their functional groups and overall chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.